{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine
Description
Properties
IUPAC Name |
[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6H,7,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILPHDFBPOMDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine typically involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with suitable amines. One common method is the reductive amination of the aldehyde using phenylmethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenyl-furan derivatives depending on the nucleophile used.
Scientific Research Applications
{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Comparison: 3-CF₃ vs. 4-CF₃ Phenyl Substitution
The position of the CF₃ group on the phenyl ring significantly influences electronic and steric properties:
- 3-CF₃ (Target Compound) : The meta-substitution creates a dipole moment that may enhance binding to hydrophobic pockets in biological targets.
Table 1: Positional Isomer Comparison
| Property | 3-CF₃ Isomer (Target) | 4-CF₃ Isomer () |
|---|---|---|
| Dipole Moment (Debye) | Higher (asymmetric) | Lower (symmetric) |
| LogP (Lipophilicity) | ~3.2 (estimated) | ~3.0 |
| Synthetic Accessibility | Moderate | Discontinued |
Heterocyclic Core Variations
Furan vs. Oxadiazole
Replacing the furan core with oxadiazole (e.g., {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine, C₁₀H₇F₃N₃O) introduces a more electron-deficient heterocycle. Oxadiazoles are known for improved metabolic stability but may reduce bioavailability due to higher polarity .
Table 2: Heterocycle Comparison
| Property | Furan (Target) | Oxadiazole () |
|---|---|---|
| Aromaticity | Moderate | High |
| Metabolic Stability | Moderate | High |
| Enzymatic Inhibition | Not reported | Potential PET inhibition |
Thiophene Derivatives
[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine (C₇H₈F₃NO, CAS 306935-05-7) replaces the phenyl group with a methyl-CF₃-substituted furan.
Bioactivity and Functional Group Impact
Table 3: Bioactivity of CF₃-Containing Analogs
| Compound | Substituent | IC₅₀ (PET Inhibition) | Chlorophyll Reduction |
|---|---|---|---|
| 6b () | 4-CF₃ | 12 µM | 18% |
| Target Compound | 3-CF₃ | Not tested | Hypothetical |
Role of Aminomethyl Group
The aminomethyl group in the target compound enables hydrogen bonding, a feature absent in non-amine analogs like 3-[5-(2-(trifluoromethyl)phenyl)furan-2-yl]propionic acid (C₁₄H₁₁F₃O₃, CAS 853310-21-1). This difference may improve target selectivity in drug design .
Biological Activity
The compound {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine is an organic molecule notable for its unique structural features, particularly the presence of a trifluoromethyl group. This functional group is known to enhance biological activity and influence the pharmacological properties of compounds. This article explores the biological activity of this compound, with a focus on its synthesis, mechanisms of action, and therapeutic potential.
The chemical formula for {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine is C₁₃H₈F₃N. The trifluoromethyl group contributes significantly to its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine typically involves the following steps:
- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Trifluoromethyl Group : This can be achieved using trifluoromethylating agents such as Togni's reagent or via nucleophilic substitution reactions.
- Amine Functionalization : The final step involves introducing the amine group, often through reductive amination or direct amination techniques.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds containing trifluoromethyl groups. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4g | HEL | 1.00 ± 0.42 |
| 4c | SKBR3 | 1.30 ± 0.28 |
| 4a | MCF7 | 3.25 ± 1.91 |
These results indicate that the incorporation of trifluoromethyl groups can enhance the cytotoxicity of compounds against hematologic tumors and breast cancer cell lines .
The mechanisms by which {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine exerts its biological effects are still under investigation but may include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
- Interference with Cell Signaling Pathways : The trifluoromethyl group may alter the binding affinity to various receptors, influencing signaling pathways associated with tumor growth.
Case Studies
- Study on Hematologic Tumors : A recent study evaluated a series of trifluoromethylated furan derivatives against acute erythroid leukemia (HEL) and chronic myeloid leukemia (K-562). The results demonstrated that these compounds exhibited potent cytotoxicity, suggesting their potential as therapeutic agents in treating hematologic malignancies .
- Breast Cancer Research : Another investigation focused on breast cancer cell lines (MCF7 and SKBR3), where derivatives containing similar structures showed promising IC50 values, indicating effective antiproliferative activity .
Q & A
Q. What are the common synthetic routes for {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine?
The synthesis typically involves multi-step procedures, including coupling reactions and purification via column chromatography. For example, analogous compounds are synthesized using General Procedure 4 (coupling of intermediates under catalytic conditions) , with purification steps involving solvent extraction and recrystallization. Key intermediates like trifluoromethylphenyl groups are introduced via nucleophilic substitution or cross-coupling reactions .
Q. What spectroscopic methods are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to identify the trifluoromethyl group and furan ring protons. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy confirms functional groups like the amine (-NH₂) .
Q. What biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related furan derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, thiazolidinone-furan hybrids show activity against microbial pathogens , and similar triazolo-pyrazine derivatives are explored as antimalarials .
Q. How stable is this compound under different storage conditions?
Stability depends on environmental factors. Related benzylamine derivatives are stored refrigerated (2–8°C) to prevent degradation . Stability in aqueous solutions may require pH optimization or lyophilization to avoid hydrolysis .
Q. What are the known derivatives of this compound and their applications?
Derivatives include triazolo-pyrazines (antimalarial candidates) , thiazolidinone hybrids (antimicrobial agents) , and pesticidal dihydroisoxazoles . Substituent modifications (e.g., halogenation, fluorination) enhance bioactivity or selectivity .
Advanced Research Questions
Q. How can low yields in the coupling reaction during synthesis be addressed?
Optimize reaction conditions by screening catalysts (e.g., CuCl₂ for Ullmann-type couplings ), adjusting solvent polarity, or using microwave-assisted synthesis to enhance reaction efficiency. Intermediate purification via flash chromatography or recrystallization may improve yield .
Q. How can discrepancies in NMR data due to tautomerism or dynamic effects be resolved?
Perform variable-temperature NMR studies to observe conformational changes. Computational modeling (DFT calculations) can predict stable tautomers, while 2D NMR (e.g., NOESY) clarifies spatial arrangements of substituents .
Q. Why might in vitro and in vivo biological assay results conflict for this compound?
Discrepancies may arise from poor pharmacokinetic properties, such as low solubility or metabolic instability. Conduct ADME studies to evaluate bioavailability, and consider prodrug strategies or nanoformulation to enhance delivery .
Q. What strategies improve the compound’s stability in aqueous solutions?
Stabilize the amine group via salt formation (e.g., hydrochloride salts ). Use buffered solutions (pH 6–8) to minimize hydrolysis. Lyophilization or encapsulation in liposomes can extend shelf life .
Q. How can structure-activity relationship (SAR) studies guide the design of selective analogs?
Systematically modify substituents on the furan ring or phenyl group. For example:
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Replace the furan with other heterocycles (e.g., thiophene) to alter binding affinity.
- Use molecular docking to predict interactions with target proteins (e.g., enzymes or receptors) .
Data Contradictions and Validation
- Synthesis: Conflicting yields may stem from trace impurities in intermediates. Validate purity via HPLC (>95%) and elemental analysis .
- Biological Data: Reproduce assays across multiple cell lines or animal models to confirm activity. Cross-reference with PubChem or peer-reviewed datasets to resolve inconsistencies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
